

An In-Depth Efficacy Analysis of Mitochondrial Uncouplers: FCCP vs. SR19881

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Compound of Interest		
Compound Name:	SR19881	
Cat. No.:	B2936513	Get Quote

An important note on the availability of data for **SR19881**: Extensive searches for the mitochondrial uncoupler "**SR19881**" have yielded no publicly available scientific literature, experimental data, or product information. This suggests that **SR19881** may be an internal compound designation not yet disclosed in the public domain, a novel substance with research pending publication, or a potential misidentification.

Consequently, a direct comparison between **SR19881** and the well-established uncoupler FCCP is not feasible at this time.

To provide a valuable comparative guide for researchers, this report will instead focus on a detailed comparison between FCCP and another well-documented, novel mitochondrial uncoupler, BAM15. BAM15 has been positioned as a next-generation uncoupler with a potentially improved therapeutic window compared to FCCP. This comparison will adhere to the core requirements of data presentation, experimental protocols, and visualization as initially requested.

Comparative Analysis: FCCP vs. BAM15 for Mitochondrial Uncoupling Efficiency

This guide provides a comprehensive comparison of the classical mitochondrial uncoupler Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) and the novel uncoupler (2-fluorophenyl){6---INVALID-LINK--}amine (BAM15). The focus is on their efficiency in uncoupling



mitochondrial respiration, their effective concentration ranges, and their impact on cellular bioenergetics.

Mechanism of Action

Both FCCP and BAM15 are protonophores, meaning they are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This action dissipates the proton motive force, leading to an increase in the rate of electron transport chain activity and oxygen consumption, which is uncoupled from ATP synthesis. The energy that would have been used for ATP production is instead released as heat.

Quantitative Data Summary

The following table summarizes the key quantitative parameters comparing the performance of FCCP and BAM15 based on available experimental data.

Parameter	FCCP	BAM15	Source
Typical Optimal Concentration for Maximal OCR	0.3 - 1.0 μΜ	1 - 5 μΜ	[1][2]
Effective Concentration Range	Narrow	Wide	[1][2]
Maximal Respiration Rate	Lower than BAM15	Higher than FCCP	[1]
Cytotoxicity	Higher, inhibits respiration at supra-optimal concentrations	Lower, maintains elevated respiration over a broader concentration range	[1][2]
Plasma Membrane Depolarization	Yes	No	[1]

Experimental Protocols



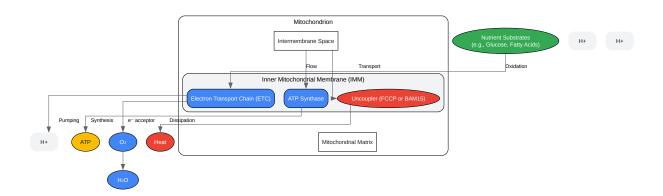
A common method for assessing mitochondrial uncoupling efficiency is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR) in real-time, providing insights into key parameters of mitochondrial function.

Seahorse XF Cell Mito Stress Test Protocol

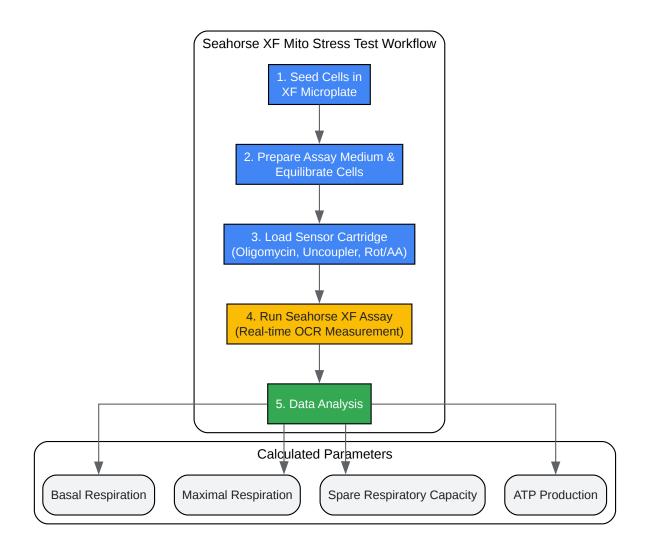
- Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Assay Medium: On the day of the assay, replace the growth medium with Seahorse XF
 DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
- Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with the following compounds at concentrations optimized for the specific cell line:
 - Port A: Oligomycin (e.g., 1.0-1.5 μM final concentration) to inhibit ATP synthase.
 - $\circ~$ Port B: FCCP or BAM15 (titrated concentrations, e.g., 0.1 μM to 5 μM final concentration) to induce maximal respiration.
 - Port C: Rotenone/Antimycin A (e.g., 0.5 μM final concentration of each) to inhibit
 Complex I and III, shutting down mitochondrial respiration.
- Assay Execution: Calibrate the Seahorse XF Analyzer and place the cell culture plate in the instrument. The instrument will sequentially inject the compounds and measure the OCR at specified time points.
- Data Analysis: The resulting OCR data is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations Signaling Pathway of Mitochondrial Uncoupling









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References



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- 2. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH PMC [pmc.ncbi.nlm.nih.gov]
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